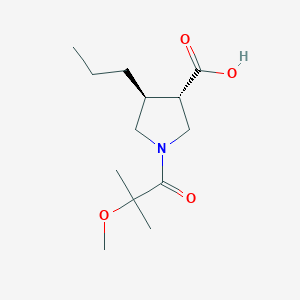![molecular formula C22H22FNO3 B5684330 4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid is a novel compound with potential applications in scientific research. It is commonly referred to as FPCP and is a complex chemical compound with a unique structure. FPCP is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
FPCP acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein found in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor plays a role in various physiological processes, including pain perception, mood regulation, and addiction. FPCP enhances the activity of the sigma-1 receptor, leading to its anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
FPCP has been shown to have several biochemical and physiological effects. It has anxiolytic and antidepressant effects in animal models, and it may be useful in the treatment of anxiety and depression. FPCP has also been shown to have analgesic effects and may be useful in the treatment of neuropathic pain. Additionally, FPCP has been shown to have potential applications in the treatment of addiction.
実験室実験の利点と制限
One advantage of FPCP is its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models, and it may be useful in the treatment of anxiety, depression, neuropathic pain, and addiction. However, one limitation of FPCP is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of FPCP. One potential direction is the exploration of its potential applications in the treatment of anxiety, depression, neuropathic pain, and addiction in humans. Another potential direction is the investigation of its mechanism of action and its effects on the sigma-1 receptor. Additionally, further research is needed to determine the safety and efficacy of FPCP in humans.
合成法
The synthesis of FPCP involves several steps, including the reaction of 2-fluorophenylacetonitrile with cyclopropylmagnesium bromide to form 1-(2-fluorophenyl)cyclopropanecarbonitrile. This compound is then reacted with piperidine to form 1-(2-fluorophenyl)cyclopropanecarboxamide. Finally, this compound is reacted with 4-bromobenzoic acid to form FPCP. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
FPCP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may be useful in the treatment of anxiety and depression. FPCP has also been shown to have potential applications in the treatment of neuropathic pain and addiction.
特性
IUPAC Name |
4-[1-[1-(2-fluorophenyl)cyclopropanecarbonyl]piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO3/c23-19-6-2-1-5-18(19)22(11-12-22)21(27)24-13-3-4-17(14-24)15-7-9-16(10-8-15)20(25)26/h1-2,5-10,17H,3-4,11-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBYVWXCAHUNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5684247.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5684262.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5684265.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)

![1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5684282.png)
![3-(3-fluorophenyl)-4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazin-2-one](/img/structure/B5684286.png)

![ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate](/img/structure/B5684294.png)

![3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5684306.png)


![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684359.png)